1-(4-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a cyclopentane ring substituted with a carboxamide group, a 4-chlorophenyl group, and a 2-methoxy-2-(3-methoxyphenyl)ethyl group.
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide can be achieved through multiple synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with cyclopentanone in the presence of a base to form the intermediate 4-chlorophenyl cyclopentyl ketone. This intermediate is then reacted with 2-methoxy-2-(3-methoxyphenyl)ethylamine under appropriate conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or materials.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be tested for its effects on various biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, analgesic, or anticancer agent, depending on its biological activity and mechanism of action.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-N-[2-methoxy-2-(4-methoxyphenyl)ethyl]cyclopentane-1-carboxamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1-(4-chlorophenyl)-N-[2-methoxy-2-(3-hydroxyphenyl)ethyl]cyclopentane-1-carboxamide: This compound features a hydroxyl group instead of a methoxy group, which can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which can be tailored for specific applications in research and industry.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO3/c1-26-19-7-5-6-16(14-19)20(27-2)15-24-21(25)22(12-3-4-13-22)17-8-10-18(23)11-9-17/h5-11,14,20H,3-4,12-13,15H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCFDDCVYNVHGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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